1-Methoxy-2-(prop-2-yn-1-yl)benzene
Overview
Description
1-Methoxy-2-(prop-2-yn-1-yl)benzene is an organic compound with the molecular formula C10H10O2 It is a derivative of benzene, where a methoxy group and a prop-2-yn-1-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(prop-2-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(prop-2-yn-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the methoxy and prop-2-yn-1-yl groups direct incoming electrophiles to specific positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methoxy-2-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and prop-2-yn-1-yl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
- 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene
- 1-Methoxy-4-(1-propenyl)benzene
- Benzyl propargyl ether
Uniqueness: 1-Methoxy-2-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of the methoxy and prop-2-yn-1-yl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-methoxy-2-prop-2-ynylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-6-9-7-4-5-8-10(9)11-2/h1,4-5,7-8H,6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGGUFDJFMUHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576923 | |
Record name | 1-Methoxy-2-(prop-2-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73234-87-4 | |
Record name | 1-Methoxy-2-(prop-2-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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